2-chloro-N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)benzamide
Overview
Description
The compound “2-chloro-N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)benzamide” is a complex organic molecule with several functional groups. It contains a benzamide group, which is an amide derived from benzoic acid. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom, and a dimethylamino group, which is a nitrogen atom bonded to two methyl groups and another carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the specific reactions used. Generally, amide bonds like the one in benzamide can be formed through the reaction of an acid chloride with an amine . The piperidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis to form an amine and a carboxylic acid. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. Piperidines are basic due to the presence of a nitrogen atom .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[[1-[2-(dimethylamino)benzoyl]piperidin-3-yl]methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-25(2)20-12-6-4-10-18(20)22(28)26-13-7-8-16(15-26)14-24-21(27)17-9-3-5-11-19(17)23/h3-6,9-12,16H,7-8,13-15H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXLPZXKFKQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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